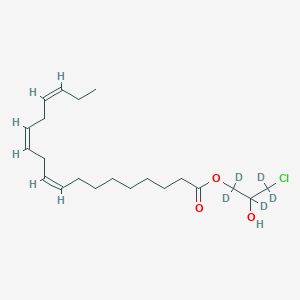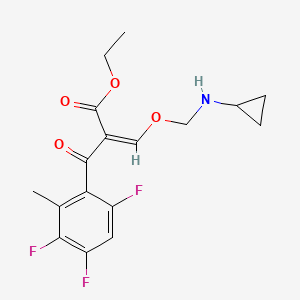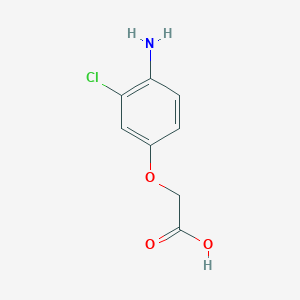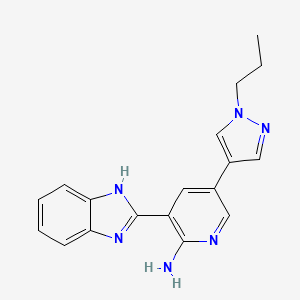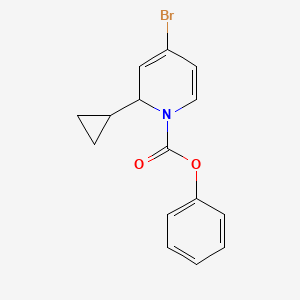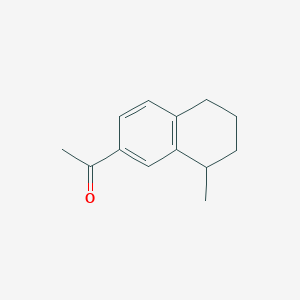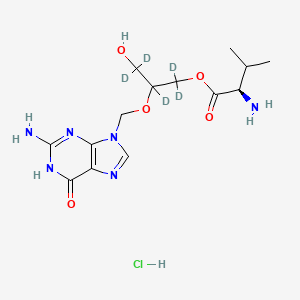
3-(4-Chloro-3-methoxyphenethyl)-4,4-dimethylpent-1-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-methoxyphenethyl)-4,4-dimethylpent-1-en-3-ol is an organic compound characterized by its unique structure, which includes a chloro and methoxy substituted phenethyl group attached to a dimethylpent-1-en-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methoxyphenethyl)-4,4-dimethylpent-1-en-3-ol typically involves multiple steps. One common method starts with the preparation of 4-chloro-3-methoxybenzyl chloride, which is then reacted with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-methoxyphenethyl)-4,4-dimethylpent-1-en-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-3-methoxyphenethyl)-4,4-dimethylpent-1-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methoxyphenethyl)-4,4-dimethylpent-1-en-3-ol involves its interaction with specific molecular targets. The chloro and methoxy groups may play a role in binding to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methoxyphenylboronic acid
- 3-Chloro-4-methoxyaniline
- 4-Methoxy-3-methylbenzyl chloride
Uniqueness
3-(4-Chloro-3-methoxyphenethyl)-4,4-dimethylpent-1-en-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of chloro and methoxy groups with a dimethylpent-1-en-3-ol backbone sets it apart from other similar compounds, making it valuable for specialized applications.
Properties
Molecular Formula |
C16H23ClO2 |
|---|---|
Molecular Weight |
282.80 g/mol |
IUPAC Name |
3-[2-(4-chloro-3-methoxyphenyl)ethyl]-4,4-dimethylpent-1-en-3-ol |
InChI |
InChI=1S/C16H23ClO2/c1-6-16(18,15(2,3)4)10-9-12-7-8-13(17)14(11-12)19-5/h6-8,11,18H,1,9-10H2,2-5H3 |
InChI Key |
ZFJRQMFEPFIWLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCC1=CC(=C(C=C1)Cl)OC)(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13859636.png)
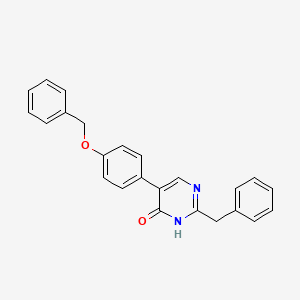
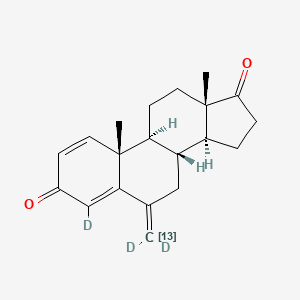
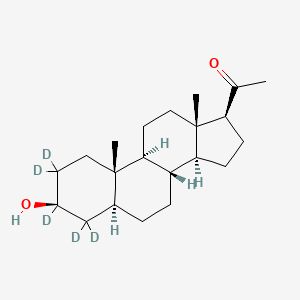
![1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13859659.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[cyano-(1-hydroxycyclohexyl)methyl]phenoxy]oxane-2-carboxylate](/img/structure/B13859666.png)
